N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide
CAS No.: 2034412-05-8
Cat. No.: VC6644439
Molecular Formula: C14H20ClNO2S2
Molecular Weight: 333.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034412-05-8 |
|---|---|
| Molecular Formula | C14H20ClNO2S2 |
| Molecular Weight | 333.89 |
| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-cyclopentylsulfanylacetamide |
| Standard InChI | InChI=1S/C14H20ClNO2S2/c1-18-11(12-6-7-13(15)20-12)8-16-14(17)9-19-10-4-2-3-5-10/h6-7,10-11H,2-5,8-9H2,1H3,(H,16,17) |
| Standard InChI Key | JLVVFSUDYFJRRC-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)CSC1CCCC1)C2=CC=C(S2)Cl |
Introduction
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | Not explicitly available |
| Functional Groups | Amide, ether, thioether |
| Structural Features | Chlorinated heterocycle |
Synthesis
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide involves multi-step organic reactions. Though specific methods for this exact compound are not detailed in the provided sources, general strategies for similar compounds include:
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Formation of the Chlorothiophene Intermediate:
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Starting from 5-chlorothiophene derivatives, functionalization at the 2-position can be achieved using halogenation or lithiation techniques.
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Introduction of Methoxyethyl Group:
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Reacting thiophene intermediates with methoxyethyl halides under basic conditions forms the desired substitution.
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Thioether Formation:
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Cyclopentylthiol can be introduced via nucleophilic substitution on an alkyl halide precursor.
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Amide Bond Formation:
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Coupling reactions using carboxylic acid derivatives or acyl chlorides with amines are employed to form the acetamide group.
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Analytical Techniques:
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NMR Spectroscopy (1H and 13C): Confirms molecular structure.
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Mass Spectrometry (MS): Verifies molecular weight.
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Chromatography (HPLC/GC): Ensures purity.
Biological Activity and Applications
The structural features of this compound suggest potential applications in medicinal chemistry due to its halogenated aromatic ring and amide functionality. Similar compounds have demonstrated activities such as:
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Enzyme Inhibition:
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Halogenated thiophenes are known to inhibit enzymes by interacting with active sites.
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Receptor Modulation:
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Amides can bind to biological receptors, influencing downstream signaling pathways.
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Potential Therapeutic Areas:
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Anti-inflammatory agents: Compounds with thiophene rings have been studied for COX/LOX inhibition.
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Anticancer drugs: Related molecules have shown antiproliferative effects against cancer cell lines.
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Comparative Analysis
To provide context, similar compounds such as N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for therapeutic applications. These analogs share structural motifs but differ in functional groups, leading to diverse biological activities.
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide | Fluorobenzamide group | Anticancer, antiviral |
| N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide | Triazole moiety | Enzyme inhibition |
| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide (target compound) | Cyclopentylthio group | Undetermined; likely bioactive |
Research Outlook
While specific studies on this compound are unavailable in the provided data, its structural features align with those of bioactive molecules used in drug discovery. Future research could focus on:
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In Silico Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.
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In Vitro Screening: Evaluating cytotoxicity and efficacy against disease models.
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Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.
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